N-Ethyl-2-piperidin-4-yl-acetamide
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Overview
Description
N-Ethyl-2-piperidin-4-yl-acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-piperidin-4-yl-acetamide typically involves the reaction of piperidine with ethyl acetate under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination . Specific catalysts and solvents are used to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-piperidin-4-yl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N-ethyl-2-piperidin-4-yl-ethanol .
Scientific Research Applications
N-Ethyl-2-piperidin-4-yl-acetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-piperidin-4-yl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-2-piperidin-4-yl-acetamide include:
- N-Methyl-2-piperidin-4-yl-acetamide
- N-Propyl-2-piperidin-4-yl-acetamide
- N-Butyl-2-piperidin-4-yl-acetamide
Uniqueness
This compound is unique due to its specific ethyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-ethyl-2-piperidin-4-ylacetamide |
InChI |
InChI=1S/C9H18N2O/c1-2-11-9(12)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
JIDSUIYVFXYIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1CCNCC1 |
Origin of Product |
United States |
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